(Z)-3-Phenyl-2-propen-1-ol

Description

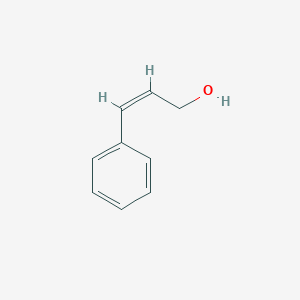

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-34-3 | |

| Record name | cis-Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamyl alcohol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYL ALCOHOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT636Q443X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Z 3 Phenyl 2 Propen 1 Ol

Stereoselective and Stereospecific Synthetic Strategies

Nickel-Catalyzed Deoxygenation of trans-Aromatic Epoxides to (Z)-Alkenes

A powerful strategy for accessing (Z)-alkenes involves the stereospecific deoxygenation of the corresponding trans-epoxides. This transformation is particularly valuable as it leverages readily available (E)-alkenes, which can be epoxidized to their trans-epoxide derivatives before undergoing a stereoinvertive reduction.

Recent advancements have led to the development of a highly efficient catalytic system for the deoxygenation of trans-epoxy cinnamic acid derivatives to produce (Z)-alkenes, including (Z)-cinnamyl alcohol. researchgate.net A notable system employs a combination of nickel triflate (Ni(OTf)₂) as the catalyst and triphenylphosphine (B44618) (PPh₃) as a reductant and ligand. researchgate.net This method provides the desired (Z)-alkenes with excellent stereospecificity, achieving Z:E ratios as high as >99:1. researchgate.netdiva-portal.org

The design of effective nickel catalysts often involves creating air-stable precatalysts that can be easily handled, overcoming a significant barrier to the wider adoption of nickel catalysis. organic-chemistry.org The development of complexes such as L₂Ni(aryl)X, which can be synthesized from inexpensive nickel salts like NiCl₂·6H₂O, facilitates their use in a variety of transformations without the strict requirement for anaerobic conditions. organic-chemistry.org In the context of deoxygenation, the choice of ligand is crucial. While simple phosphine (B1218219) ligands like triphenylphosphine are effective, research into stereodivergent nickel-catalyzed hydrogenation shows that the addition of specific multidentate phosphine ligands (e.g., triphos) can completely switch the selectivity from Z- to E-alkenes. acs.org This highlights the critical role of ligand design in controlling the stereochemical outcome of the reaction. The Z-selective deoxygenation is proposed to proceed via a mechanism involving the activation of the epoxide through coordination to the nickel catalyst, followed by a stereoinvertive deoxygenation step. researchgate.net

The nickel-catalyzed deoxygenation methodology exhibits a broad substrate scope and significant functional group tolerance, making it a versatile tool for organic synthesis. The system based on nickel triflate and triphenylphosphine has been successfully applied to a range of trans-epoxy cinnamic acid derivatives to access a variety of functionalized (Z)-alkenes. researchgate.net

The reaction tolerates important functional groups including amides, amines, alcohols, and esters, which remain intact during the transformation. researchgate.net This tolerance is crucial for the synthesis of complex molecules and bioactive natural products. For instance, the direct synthesis of (Z)-cinnamyl alcohol from its corresponding trans-epoxide proceeds in high yield and with exceptional stereoselectivity. The power of this method was demonstrated in the total synthesis of N-cis-feruloyl tyramine, where the nickel-catalyzed deoxygenation was a key step. researchgate.net

| Entry | Epoxide Substrate | Product | Yield (%) | Z:E Ratio |

| 1 | trans-3-Phenyl-oxirane-2-carboxylic acid methyl ester | (Z)-Cinnamic acid methyl ester | 88 | >99:1 |

| 2 | (trans-3-Phenyl-oxiranyl)-methanol | (Z)-3-Phenyl-2-propen-1-ol | 85 | >99:1 |

| 3 | N,N-Dimethyl-3-(trans-3-phenyl-oxiranyl)-acrylamide | (Z)-N,N-Dimethyl-cinnamamide | 92 | >99:1 |

| 4 | (trans-3-Phenyl-oxiranyl)-methylamine | (Z)-Cinnamylamine | 82 | >99:1 |

Table based on data for Nickel-Catalyzed Stereospecific Deoxygenation. researchgate.net

Stereoselective Carbonyl Olefination Approaches for (Z)-Alkene Formation

Carbonyl olefination represents a cornerstone of alkene synthesis. While classic methods like the Wittig reaction with non-stabilized ylides can produce (Z)-alkenes, significant efforts have been dedicated to developing more reliable and highly selective catalytic and stoichiometric approaches. nih.gov

A novel and highly Z-selective olefination method has been developed that utilizes thiouronium ylides. researchgate.netorganic-chemistry.org This approach challenges the classical reactivity paradigm where sulfur ylides react with aldehydes to form epoxides (the Corey-Chaykovsky reaction). organic-chemistry.org Instead, this method converts aldehydes into Z-alkenes with high stereoselectivity, typically greater than 20:1. researchgate.netorganic-chemistry.org

The reaction proceeds by treating an aldehyde with a thiouronium salt in the presence of a strong, non-nucleophilic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) at low temperatures. consensus.app The process is believed to involve the formation of an episulfide intermediate, which then undergoes a domino sulfur extrusion to yield the Z-alkene. researchgate.net This methodology has demonstrated a broad substrate scope, performing well with aromatic, heteroaromatic, and aliphatic aldehydes. organic-chemistry.orgconsensus.app For the synthesis of the carbon skeleton of this compound, the reaction of benzaldehyde (B42025) with an appropriate thiouronium ylide provides the corresponding Z-stilbene derivative with excellent selectivity, far exceeding that of the benchmark Still-Gennari olefination for the same substrates. researchgate.net

| Entry | Aldehyde | Thiouronium Salt | Base | Product | Yield (%) | Z:E Ratio |

| 1 | Benzaldehyde | Ethyl (thiouronium)acetate | BTMG | Ethyl (Z)-cinnamate | 92 | >20:1 |

| 2 | 4-Methoxybenzaldehyde | Ethyl (thiouronium)acetate | BTMG | Ethyl (Z)-4-methoxycinnamate | 95 | >20:1 |

| 3 | 4-Chlorobenzaldehyde | Ethyl (thiouronium)acetate | BTMG | Ethyl (Z)-4-chlorocinnamate | 93 | >20:1 |

| 4 | 2-Naphthaldehyde | Ethyl (thiouronium)acetate | BTMG | Ethyl (Z)-3-(naphthalen-2-yl)acrylate | 89 | >20:1 |

Table based on data for the Z-selective olefination of aldehydes using thiouronium ylides. organic-chemistry.orgconsensus.app

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that traditionally favors the formation of thermodynamically stable (E)-alkenes. However, significant modifications to the phosphonate (B1237965) reagent have enabled highly Z-selective transformations. The key to achieving high Z-selectivity is exerting kinetic control over the reaction. researchgate.net

This is accomplished by using phosphonate reagents bearing strongly electron-withdrawing groups, such as the 2,2,2-trifluoroethyl groups in the Still-Gennari reagent or aryl groups in Ando-type reagents. researchgate.net These electron-withdrawing groups increase the acidity of the phosphonate proton and influence the stability of the reaction intermediates, favoring the pathway to the Z-alkene. researchgate.net The reaction conditions, including the choice of base (e.g., NaH, KHMDS) and low temperatures (e.g., -78 °C), are also critical for maximizing Z-selectivity. researchgate.net

Recently, new phosphonate reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have been developed. These reagents are structurally similar to Still-Gennari type reagents but feature a stronger electron-withdrawing effect, leading to very high Z-selectivity (up to 98:2 Z:E ratio) and high yields in reactions with a variety of aldehydes, including benzaldehyde. researchgate.netorganic-chemistry.org

| Entry | Aldehyde | HWE Reagent | Base / Conditions | Product | Yield (%) | Z:E Ratio |

| 1 | Benzaldehyde | Methyl bis(HFIP)phosphonoacetate | NaH, THF, -78 °C to rt | Methyl (Z)-cinnamate | 98 | 97:3 |

| 2 | Benzaldehyde | Ethyl bis(HFIP)phosphonoacetate | NaH, THF, -78 °C to rt | Ethyl (Z)-cinnamate | 99 | 97:3 |

| 3 | Benzaldehyde | Methyl bis(TFE)phosphonoacetate (Still-Gennari) | NaH, THF, -78 °C | Methyl (Z)-cinnamate | 95 | 95:5 |

| 4 | Benzaldehyde | Ethyl bis(phenyl)phosphonoacetate (Ando-type) | NaH, THF, -78 °C | Ethyl (Z)-cinnamate | 85 | 89:11 |

Table comparing modified HWE reagents for the Z-selective olefination of benzaldehyde. HFIP = 1,1,1,3,3,3-hexafluoroisopropyl; TFE = 2,2,2-trifluoroethyl. researchgate.netorganic-chemistry.org

Stereodivergent Semi-Hydrogenation of Alkynes

The stereodivergent semi-hydrogenation of alkynes presents a powerful strategy for accessing both (Z)- and (E)-alkenes from a single starting material. acs.org This approach is particularly valuable for the synthesis of (Z)-cinnamyl alcohol from phenylpropargyl alcohol. Traditional methods often favor the formation of the more thermodynamically stable (E)-isomer. However, recent advancements have enabled high selectivity for the (Z)-isomer through careful control of reaction conditions and catalyst systems. acs.orgresearchgate.net

One notable strategy involves the use of a ruthenium pincer catalyst. acs.org In this system, the (Z)-alkene is an intermediate that can isomerize to the (E)-alkene. acs.org The key to controlling the stereoselectivity lies in the use of a catalytic amount of a bidentate thiol. The thiol acts as a reversible inhibitor, forming stable ruthenium thiol(ate) complexes that prevent the Z/E isomerization while allowing the initial hydrogenation to proceed, thus affording the (Z)-isomer as the major product. acs.org

Another approach utilizes nickel-catalyzed transfer semi-hydrogenation with water as the hydrogen source. bohrium.comacs.org This method offers a cost-effective and environmentally friendly alternative to traditional hydrogenation methods that often rely on flammable hydrogen gas. acs.org The stereochemical outcome in these nickel-catalyzed systems can be directed by the choice of the anion in the nickel precursor and the presence of specific ligands. researchgate.netbohrium.com

Recent research has shed light on the mechanistic intricacies of base-assisted metal species modulation for controlling the Z/E selectivity in alkyne semi-hydrogenation. acs.org In nickel-catalyzed systems, the addition of a base plays a crucial role in determining the active catalytic species. acs.org By selecting different bases, it is possible to generate nickel species with different valence states, which in turn initiate distinct catalytic cycles leading to either the (Z)- or (E)-alkene. acs.org

This base-assisted modulation allows for the formation of the two isomers through orthogonal catalytic pathways, rather than the (E)-alkene arising from the isomerization of the (Z)-alkene. acs.org This level of control is a significant advancement in stereodivergent synthesis. The mechanism involves the coordination of a ligand to the nickel salt, followed by reduction, oxidative addition, anion exchange, alkyne coordination, insertion, and finally protonation to yield the alkene product. bohrium.com The anion of the nickel precursor has been shown to be a key determinant of the stereoselectivity, with different anions favoring the formation of either the trans- or cis-alkene. bohrium.com For instance, in some systems, iodide anions promote the formation of trans-alkenes, while triflate anions favor cis-alkenes. bohrium.com

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound and its derivatives. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can be difficult to achieve with traditional chemical methods. d-nb.infowhiterose.ac.uk

Unspecific peroxygenases (UPOs) are a class of heme-thiolate enzymes that have garnered significant attention for their ability to catalyze a wide range of selective oxygenation reactions. nih.govnih.gov These enzymes utilize hydrogen peroxide as the oxidant, making them attractive for sustainable chemical synthesis. d-nb.infowhiterose.ac.uknih.gov UPOs can perform hydroxylations, epoxidations, and other oxygenations on a variety of substrates, including allylic alcohols. d-nb.infowhiterose.ac.uknih.gov

A remarkable feature of some UPOs, such as the PaDa-I variant from Agrocybe aegerita, is their ability to exhibit divergent reactivity towards the (E)- and (Z)-isomers of allylic alcohols. d-nb.infowhiterose.ac.ukresearchgate.net When presented with (Z)-allylic alcohols, this UPO variant selectively catalyzes the epoxidation of the double bond. d-nb.infowhiterose.ac.ukresearchgate.net In contrast, the corresponding (E)-isomers are primarily oxidized at the alcohol functionality to yield aldehydes and carboxylic acids. d-nb.infowhiterose.ac.ukresearchgate.net This complementary selectivity is a powerful tool, as it allows for the transformation of E/Z mixtures of allylic alcohols into two distinct product series from a single reaction. d-nb.infowhiterose.ac.uk

The UPO-catalyzed epoxidation of (Z)-cinnamyl alcohol proceeds with excellent enantioselectivity. d-nb.infowhiterose.ac.uk For instance, the epoxidation of (Z)-cinnamyl alcohol using the PaDa-I variant of AaeUPO yields the corresponding epoxide with an enantiomeric excess (ee) of 99%. d-nb.infowhiterose.ac.uk This high degree of stereocontrol is a significant advantage for the synthesis of chiral building blocks. The reaction can be performed on a preparative scale, demonstrating its potential for practical applications. d-nb.infowhiterose.ac.uk

Table 1: UPO-catalyzed epoxidation of (Z)-allylic alcohols. d-nb.infowhiterose.ac.uk

| Substrate | Product | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (Z)-Cinnamyl alcohol | (2R,3S)-3-phenyloxirane-2-methanol | 42 | 99 |

The biotransformation of (Z)-cinnamyl alcohol can lead to a variety of valuable products through different enzymatic pathways. Whole-cell biotransformations using fungi, such as Colletotrichum acutatum, have been shown to convert cinnamyl alcohol into several metabolites, including 3-phenyl-1-propanol (B195566) and 1-phenylpropane-1,3-diol. redalyc.org The product distribution can be influenced by the culture medium and immobilization of the fungal cells. redalyc.org

Enzyme cascades offer another powerful approach for the synthesis of cinnamyl alcohol and its derivatives from simple precursors. For example, a three-step biocatalytic cascade combining phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been developed to produce cinnamyl alcohol from L-phenylalanine. manchester.ac.uk This system has been successfully implemented in a metabolically engineered Escherichia coli strain, demonstrating the potential for producing cinnamyl alcohol from renewable resources like glucose and glycerol. manchester.ac.uk

Furthermore, alcohol dehydrogenases (ADHs) can be used for the selective reduction of cinnamaldehyde (B126680) to cinnamyl alcohol. nih.gov Yeast alcohol dehydrogenase, for instance, has been employed in a substrate-coupled process with cofactor recycling to achieve 100% selectivity and conversion within a few hours under mild conditions. nih.gov

The derivatization of cinnamyl alcohol can also be achieved enzymatically. For example, lipases can catalyze the synthesis of cinnamyl acetate (B1210297) through transesterification in non-aqueous media. researchgate.net

Reactivity and Chemical Transformations of Z 3 Phenyl 2 Propen 1 Ol

Selective Oxidation Reactions

Selective oxidation of (Z)-3-phenyl-2-propen-1-ol can yield valuable products such as epoxides, aldehydes, and carboxylic acids. Biocatalysis, utilizing enzymes, has emerged as a key strategy for achieving high selectivity in these transformations.

Enzymatically Catalyzed Epoxidation

The epoxidation of the double bond in this compound can be achieved with high selectivity using enzymatic catalysts. Unspecific peroxygenases (UPOs), for instance, have demonstrated the ability to catalyze the epoxidation of Z-allylic alcohols with excellent enantioselectivity (>99% ee). d-nb.info One notable example is the PaDa-I variant of the UPO from Agrocybe aegerita, which selectively produces epoxide products from Z-allylic alcohols. d-nb.info

Chemoenzymatic systems, which combine the in situ generation of a peracid by a lipase (B570770) with chemical epoxidation, are also effective. nih.gov Lipase B from Candida antarctica (CALB) is a frequently used biocatalyst for this purpose. nih.govviamedica.plresearchgate.net It can catalyze the formation of a peracid from a carboxylic acid and hydrogen peroxide, which then acts as the oxidizing agent for the epoxidation of the olefin. nih.govmdpi.com This method has been successfully applied to the epoxidation of various olefins, including those sensitive to rearrangement or hydrolytic opening under traditional peracid conditions. nih.gov The use of lyophilized mycelium of certain fungi, such as Cladosporium cladosporioides, also presents a viable method for the chemoenzymatic epoxidation of terpenes. wur.nl

It's important to note that while traditional chemical epoxidation methods using peracids can be effective, they often face challenges related to selectivity, side reactions, and catalyst isolation. acs.org Enzymatic and chemoenzymatic approaches offer a more selective and sustainable alternative. d-nb.infoacs.org

Formation of Carboxylic Acids and Aldehydes via Biocatalysis

Biocatalytic oxidation provides an environmentally favorable alternative to traditional chemical methods for converting this compound into its corresponding aldehyde, (Z)-cinnamaldehyde, and carboxylic acid, (Z)-cinnamic acid. oup.com Various microorganisms and enzymes have been shown to facilitate these oxidations.

For example, Nocardia corallina B-276 can oxidize primary allylic alcohols to their corresponding carboxylic acids, with aldehydes as intermediate products. tandfonline.com In contrast, Pseudomonas oleovorans TF4-1L has been observed to oxidize primary allylic alcohols but not secondary ones. researchgate.net The oxidation process can be influenced by the presence of co-solvents like octane (B31449) and hexadecane, which can increase the reaction rate. tandfonline.com

In reconstructed human epidermis (RHE) models, the enzymatic oxidation of cinnamyl alcohol to cinnamaldehyde (B126680), and subsequently to cinnamic acid, has been observed, indicating the activity of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). acs.orgmnms-platform.com A three-step biocatalytic cascade combining phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been developed for the production of cinnamyl alcohol from L-phenylalanine, where the final step involves the reduction of cinnamaldehyde. manchester.ac.uk This highlights the reversible nature of the alcohol-to-aldehyde transformation in biological systems.

The table below summarizes the biocatalytic oxidation products of this compound.

| Product | Catalyst/Method |

| (Z)-Cinnamaldehyde | Nocardia corallina B-276 (intermediate) tandfonline.com |

| (Z)-Cinnamic Acid | Nocardia corallina B-276 tandfonline.com |

| (Z)-Cinnamaldehyde & (Z)-Cinnamic Acid | Alcohol Dehydrogenases (ADHs) & Aldehyde Dehydrogenases (ALDHs) in RHE acs.orgmnms-platform.com |

Directed C-H Bond Functionalization

Directed C-H bond functionalization has become a powerful tool in organic synthesis for creating complex molecules by selectively activating otherwise unreactive C-H bonds.

Cobalt-Catalyzed, Aminoquinoline-Directed Coupling with Alkenes

Cobalt-catalyzed C-H functionalization has gained prominence as a cost-effective and environmentally friendly synthetic method. rsc.org The 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group that facilitates the selective activation of C-H bonds by coordinating with the metal center. researchgate.netresearchgate.net This strategy has been successfully applied to the coupling of various substrates with alkenes. mdpi.com

While specific examples detailing the cobalt-catalyzed, aminoquinoline-directed coupling of this compound with alkenes are not prevalent in the searched literature, the general principles of this methodology are well-established for other allylic alcohols and related compounds. osaka-u.ac.jp The directing group enables regioselective C-H activation at the proximal alkenyl C-H bond. acs.org

Stereochemical Outcomes and Regioselectivity in Coupling Reactions

The stereochemical outcome and regioselectivity of directed C-H functionalization reactions are crucial aspects. The use of directing groups like 8-aminoquinoline ensures high regioselectivity by forming a stable metallacycle intermediate. rsc.org In cobalt-catalyzed reactions, this approach often leads to functionalization at the ortho-position of an aromatic ring or the C2-position of an alkene. nih.gov

For allylic alcohols, palladium-catalyzed systems using a phenanthroline directing group have shown excellent regioselectivity for C-H activation at the proximal alkenyl C-H bond, avoiding the competitive allylic C-O bond activation. osaka-u.ac.jpacs.org This strategy allows for the synthesis of conjugated dienyl alcohols. osaka-u.ac.jp The stereochemistry of the starting alkene is often retained in the product.

Other Catalytic Conversions and Derivatizations

Beyond oxidation and C-H functionalization, this compound can undergo other catalytic transformations. Isomerization of the double bond is a notable reaction. Iridium-catalyzed asymmetric isomerization of primary allylic alcohols can be used to produce chiral products. molaid.com Ruthenium complexes have also been shown to be highly active catalysts for the isomerization of allylic alcohols. researchgate.netresearchgate.net

Derivatization of this compound can lead to a range of other compounds. For example, catalytic enantioselective bromohydroxylation can produce optically active bromohydrins. nih.gov Additionally, cobalt-catalyzed C-H functionalization strategies can be used for the allylation of other molecules using allyl acetates as the coupling partner. rsc.org

Hydrogenation and Stereocontrolled Reduction Pathways

The reduction of this compound, also known as (Z)-cinnamyl alcohol, can proceed via two main pathways: hydrogenation of the carbon-carbon double bond to yield 3-phenylpropan-1-ol (dihydrocinnamyl alcohol), or reduction of the alcohol functionality, which is less common under standard hydrogenation conditions. The stereochemistry of the starting material plays a crucial role in the outcome of these reductions.

The selective hydrogenation of the C=C double bond in allylic alcohols like (Z)-cinnamyl alcohol can be challenging as the C=O bond in the related cinnamaldehyde is thermodynamically less favorable to reduce. cjcatal.com However, when cinnamyl alcohol is the substrate, the focus shifts to the saturation of the alkene. For instance, the hydrogenation of cinnamyl alcohol (isomer not always specified) in the presence of nickel(0) nanoparticles supported on sodium carboxymethyl cellulose (B213188) (Ni(0)-CMC-Na) yields dihydrocinnamyl alcohol. researchgate.net The reaction proceeds effectively in a mixture of water and an alcohol such as methanol (B129727) or isopropanol (B130326) under a hydrogen atmosphere. researchgate.net

Strong reducing agents like lithium aluminum hydride (LAH) are known to reduce both the aldehyde and the double bond of cinnamaldehyde to produce 3-phenylpropan-1-ol. doubtnut.com It is therefore expected that the reduction of this compound with such powerful hydridic reagents would also lead to the saturated alcohol, 3-phenylpropan-1-ol.

The preparation of (Z)-allylic alcohols is often accomplished through the partial hydrogenation of the corresponding propargylic alcohol using a poisoned catalyst, such as Lindlar's catalyst. This method is preferred for accessing the Z-isomer, as direct hydrogenation of the Z-alkene can lead to complete saturation. d-nb.info

| Substrate | Catalyst/Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cinnamyl alcohol | Ni(0)-CMC-Na | Water/Methanol or Water/Isopropanol | Dihydrocinnamyl alcohol | Moderate | researchgate.net |

| Cinnamaldehyde | Lithium aluminum hydride (LAH) | Not specified | 3-Phenylpropan-1-ol | Not specified | doubtnut.com |

Chemical Derivatization for Accessing Complex Molecular Architectures

This compound is a valuable precursor for the synthesis of a wide array of complex and often biologically active molecules. Its double bond and hydroxyl group provide two reactive centers for a variety of chemical transformations.

Sharpless Asymmetric Epoxidation: A cornerstone of stereoselective synthesis, the Sharpless asymmetric epoxidation can be applied to allylic alcohols like (Z)-cinnamyl alcohol to produce chiral 2,3-epoxy alcohols with high enantioselectivity. science.govclockss.org These epoxides are versatile intermediates that can be opened regioselectively to introduce new functionalities and build complex chiral structures. For example, they are key starting materials in the total synthesis of antitumor styryl lactones such as goniotriol (B206560) and have been utilized in the synthesis of the antidepressant (S)-dapoxetine. clockss.orgsemanticscholar.org

Enantioselective Bromohydroxylation: The reaction of cinnamyl alcohols with a bromine source and water in the presence of a chiral catalyst, such as (DHQD)₂PHAL, affords optically active bromohydrins. nih.govrsc.org These products are valuable chiral building blocks, as the bromine and hydroxyl groups can be further manipulated to create a variety of functionalized molecules with retained enantiomeric purity. nih.govrsc.orgrsc.org

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for carbon-carbon bond formation. This compound can react with aryl iodides in the presence of a palladium catalyst to yield (Z)-2,3-diarylallylic alcohols regio- and stereoselectively. nih.gov This reaction demonstrates the utility of (Z)-cinnamyl alcohol in constructing more complex aromatic frameworks.

The versatility of this compound and its derivatives makes them important starting materials in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ontosight.aismolecule.com

| Reaction Type | Reagents and Catalysts | Product Type | Example of Complex Molecule | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄, D-(-)-DIPT, t-BuOOH | Chiral 2,3-epoxy alcohols | Goniotriol, (S)-dapoxetine | clockss.orgsemanticscholar.org |

| Enantioselective Bromohydroxylation | PhCONHBr, (DHQD)₂PHAL, H₂O | Optically active bromohydrins | Functionalized chiral molecules | nih.govrsc.org |

| Heck Reaction | Aryl iodide, Pd(OAc)₂, n-Bu₄NOAc | (Z)-2,3-diarylallylic alcohols | Complex aromatic structures | nih.gov |

Mechanistic and Computational Studies of Z 3 Phenyl 2 Propen 1 Ol Reactions

Elucidation of Reaction Mechanisms in Stereoselective Syntheses

The stereoselective synthesis of complex molecules often relies on a deep understanding of the underlying reaction mechanisms. In the context of (Z)-3-phenyl-2-propen-1-ol, nickel-catalyzed reactions represent a key area of investigation for achieving specific stereochemical outcomes.

Detailed Mechanistic Investigations of Nickel-Catalyzed Deoxygenation

While specific detailed mechanistic studies on the nickel-catalyzed deoxygenation of this compound are not extensively documented, the general mechanism for the deoxygenation of allylic alcohols using nickel catalysts provides a plausible pathway. This process is believed to proceed through a series of well-defined steps involving the activation of the alcohol and the formation of key nickel intermediates.

The catalytic cycle is thought to commence with the in situ activation of the allylic alcohol. This can be achieved through various activating agents that convert the hydroxyl group into a better leaving group. Subsequently, a low-valent nickel(0) species, typically generated from a nickel precatalyst, undergoes oxidative addition to the activated C-O bond of the allylic substrate. This step is crucial and often rate-determining, leading to the formation of a π-allylnickel(II) intermediate.

Following the formation of the π-allylnickel(II) complex, the reaction can proceed via several pathways depending on the reaction conditions and the nature of the reducing agent. In a typical deoxygenation reaction, a reductive elimination step would lead to the desired deoxygenated product and regenerate the nickel(0) catalyst, thus completing the catalytic cycle.

Key steps in the proposed mechanism for nickel-catalyzed deoxygenation of allylic alcohols include:

Activation of the Hydroxyl Group: Conversion of the -OH group into a more facile leaving group.

Oxidative Addition: A Ni(0) species adds to the C-O bond, forming a π-allylnickel(II) complex.

Reductive Elimination: The final step where the product is released, and the Ni(0) catalyst is regenerated.

The stereochemical outcome of the reaction is largely determined during the oxidative addition and reductive elimination steps. The geometry of the π-allylnickel(II) intermediate plays a pivotal role in dictating the stereochemistry of the final product.

Computational Modeling of Enzymatic Reactivity and Selectivity

Computational modeling has emerged as a powerful tool for understanding the intricacies of enzyme-catalyzed reactions at a molecular level. For this compound, which is a substrate for enzymes such as cinnamyl alcohol dehydrogenase (CAD), computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide invaluable insights into its enzymatic conversion.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Activation Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of enzymatic reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of the reaction, identify transition states, and calculate activation barriers.

The enzymatic oxidation of cinnamyl alcohols by cinnamyl alcohol dehydrogenase (CAD) involves the transfer of a hydride from the alcohol substrate to the NADP+ cofactor. DFT calculations can elucidate the step-by-step mechanism of this process. For a representative substrate like coniferyl alcohol, which is structurally similar to this compound, the calculated activation energy for the hydride transfer step provides a quantitative measure of the reaction's feasibility.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Substrate Binding | - | Initial association of the alcohol with the enzyme's active site. |

| Hydride Transfer | 15-20 | The rate-limiting step involving the transfer of a hydride ion from the substrate to NADP+. |

| Product Release | - | Dissociation of the resulting aldehyde and NADPH from the enzyme. |

Note: The activation energies presented are typical values for alcohol dehydrogenases and may vary for specific enzymes and substrates.

These calculations can reveal the role of key active site residues in stabilizing the transition state and facilitating catalysis. For instance, the catalytic zinc ion in the active site of many alcohol dehydrogenases is crucial for polarizing the substrate's hydroxyl group, thereby promoting hydride transfer.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, allowing for the exploration of conformational changes and intermolecular interactions over time. For the interaction between an enzyme like cinnamyl alcohol dehydrogenase and this compound, MD simulations can reveal how the substrate binds to the active site and the nature of the interactions that hold it in place.

A typical MD simulation would involve placing the substrate within the enzyme's active site and simulating the system's movement over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on:

Binding Pose: The preferred orientation of the substrate in the active site.

Hydrogen Bonding Network: The specific hydrogen bonds formed between the substrate and active site residues.

Hydrophobic Interactions: The non-polar interactions that contribute to substrate binding.

Root Mean Square Deviation (RMSD): A measure of the stability of the protein and the substrate's position over the course of the simulation.

| Simulation Parameter | Typical Value | Significance |

| Simulation Time | 100-500 ns | Allows for the observation of significant conformational changes and binding events. |

| RMSD of Protein Backbone | 1-3 Å | Indicates the overall stability of the enzyme structure during the simulation. |

| RMSD of Substrate | < 2 Å (in binding pocket) | Suggests a stable binding mode of the substrate within the active site. |

Analysis of Active Site Flexibility and Substrate Binding Conformations

The active site of an enzyme is not a rigid entity but rather a flexible region that can undergo conformational changes to accommodate the substrate and facilitate the chemical reaction. MD simulations are particularly well-suited for studying this flexibility.

Analysis of the fluctuations of active site residues during an MD simulation can identify key flexible loops or domains that are important for substrate entry, binding, and product release. For cinnamyl alcohol dehydrogenase, simulations can show how the binding of this compound induces a conformational change, leading to a more compact and catalytically competent active site.

Furthermore, by analyzing the trajectory of the substrate within the active site, different binding conformations can be identified. Some of these conformations may be productive, leading to the chemical reaction, while others may be non-productive. Understanding the distribution and energetics of these different conformations is crucial for explaining the enzyme's selectivity. The flexibility of the active site allows it to adapt to the specific shape and electronic properties of the substrate, which is a key determinant of enzyme specificity.

Biological Context and Metabolic Transformations of Z 3 Phenyl 2 Propen 1 Ol

Natural Occurrence and Biosynthesis

(Z)-3-Phenyl-2-propen-1-ol , also known as cis-cinnamyl alcohol, is an organic compound found in nature. Its presence has been identified in various plant species, and its formation is tied to fundamental metabolic pathways responsible for producing aromatic compounds in plants.

The compound has been identified as a volatile component in products derived from Castanea sativa (Chestnut). Specifically, analyses of Italian unifloral chestnut honey have detected the presence of 3-phenyl-2-propen-1-ol, indicating its emanation from the flower's nectar longdom.orglongdom.org. It is also listed as a known fragrance component that can be found in Castanea sativa extracts googleapis.com.

Furthermore, cinnamyl alcohol is a known constituent of Cinnamomum species. It has been identified as a main sensory contributor in the volatiles of Cinnamomum cassia buds googleapis.com. The compound is also found in esterified form within cinnamon leaves wikipedia.org. While the trans-isomer is more common, the related (Z)-cinnamaldehyde has been detected in Ceylon cinnamon (Cinnamomum verum).

| Plant Source | Part/Derived Product | Reference |

|---|---|---|

| Castanea sativa (Chestnut) | Flower (via Honey) | longdom.orglongdom.org |

| Cinnamomum cassia | Buds | googleapis.com |

| Cinnamon | Leaves | wikipedia.org |

The biosynthesis of this compound originates from the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids researchgate.netfrontiersin.org. This pathway provides the essential precursor L-phenylalanine.

The conversion of L-phenylalanine to cinnamyl alcohol involves a series of enzymatic steps characteristic of the phenylpropanoid pathway frontiersin.orgnih.govmanchester.ac.uk:

Deamination: L-phenylalanine is first acted upon by the enzyme Phenylalanine Ammonia (B1221849) Lyase (PAL), which removes an ammonia molecule to form trans-cinnamic acid frontiersin.org.

Activation and Reduction: Cinnamic acid is subsequently converted to cinnamoyl-CoA. The enzyme Cinnamoyl-CoA Reductase (CCR) then reduces this thioester to form cinnamaldehyde (B126680) frontiersin.org.

Final Reduction: The final step involves the reduction of cinnamaldehyde to cinnamyl alcohol. This reaction is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD), an enzyme belonging to the medium-chain dehydrogenase/reductase family researchgate.netfrontiersin.org.

This biosynthetic sequence has been demonstrated in various plants and has been reconstructed in engineered microorganisms to produce cinnamyl alcohol from primary metabolites nih.govmanchester.ac.ukresearchgate.net.

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | frontiersin.orgfrontiersin.org |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA to cinnamaldehyde. | frontiersin.org |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehyde to cinnamyl alcohol. | researchgate.netfrontiersin.org |

Enzymatic Interactions and Metabolic Fates in Biological Systems

Once formed or introduced into a biological system, this compound can interact with various enzymes, leading to its biotransformation and modulation of cellular processes.

Cinnamyl alcohol has been shown to influence adipogenesis, the process of cell differentiation into adipocytes (fat cells). A key regulator of this process is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Research using 3T3-L1 preadipocyte cells demonstrated that treatment with cinnamyl alcohol significantly inhibits lipid accumulation in a concentration-dependent manner. This anti-adipogenic effect is achieved by downregulating the expression of critical adipogenesis-related markers, including PPARγ. The studies indicate that cinnamyl alcohol's inhibitory effect is most critical during the early stages of adipocyte differentiation.

In various biological systems, cinnamyl alcohol exists in a dynamic metabolic relationship with its corresponding aldehyde (cinnamaldehyde) and carboxylic acid (cinnamic acid).

Oxidation: Cinnamyl alcohol can be oxidized to cinnamaldehyde. This conversion is a key step in its metabolism in humans, where it is considered a prohapten that is activated to the reactive cinnamaldehyde mnms-platform.com. Further oxidation of cinnamaldehyde by aldehyde dehydrogenases leads to the formation of the non-reactive cinnamic acid mnms-platform.com. Studies using human liver microsomes and reconstructed human epidermis models have confirmed the formation of both cinnamaldehyde and cinnamic acid from cinnamyl alcohol nih.gov. Other metabolites, such as epoxy cinnamic alcohol, have also been detected nih.gov.

Reduction: The reverse reaction, the reduction of cinnamaldehyde to cinnamyl alcohol, is also a significant biotransformation pathway. This conversion can be carried out by alcohol dehydrogenases (ADH), for instance from yeast, which can selectively hydrogenate cinnamaldehyde to cinnamyl alcohol drugbank.com.

This metabolic interplay highlights a reversible oxidation-reduction system that dictates the local concentration and biological activity of these related phenylpropanoids.

| Metabolite | Precursor | Transformation | Reference |

|---|---|---|---|

| Cinnamaldehyde | Cinnamyl alcohol | Oxidation | mnms-platform.comnih.gov |

| Cinnamic acid | Cinnamaldehyde | Oxidation | mnms-platform.comnih.gov |

| Epoxy cinnamic alcohol | Cinnamyl alcohol | Epoxidation | nih.gov |

This compound can serve as a substrate for specific oxidative enzymes, such as Unspecific Peroxygenases (UPOs). UPOs are a unique class of heme-thiolate enzymes secreted by fungi that catalyze a broad range of peroxide-dependent oxygenation reactions frontiersin.orgnih.gov.

The UPO from the agaric mushroom Agrocybe aegerita (AaeUPO) is a well-characterized example cabidigitallibrary.org. This enzyme functions as an aromatic peroxygenase, capable of oxidizing aryl alcohols into their corresponding aldehydes nih.gov. UPOs utilize hydrogen peroxide (H₂O₂) as both the electron acceptor and the source of oxygen, making them efficient biocatalysts for oxyfunctionalization reactions nih.gov. The catalytic versatility of enzymes like AaeUPO allows them to act on a wide array of organic substrates, including aromatic compounds like cinnamyl alcohol, showcasing a key enzymatic interaction in fungal metabolism frontiersin.orgresearchgate.net.

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | Unspecific Peroxygenase (Aromatic Peroxygenase) | nih.gov |

| Source Organism | Agrocybe aegerita (Mushroom) | cabidigitallibrary.org |

| Enzyme Class | Heme-thiolate Peroxidase (EC 1.11.2.1) | cabidigitallibrary.orgnih.gov |

| Catalytic Function | Peroxide-dependent oxidation and oxygen transfer reactions. | frontiersin.org |

| Reaction on Aryl Alcohols | Oxidizes aryl alcohols to corresponding aldehydes. | nih.gov |

Advanced Analytical and Spectroscopic Research Methodologies

Application of Advanced Chromatographic and Spectrometric Techniques for Isomer Specific Analysis (e.g., GC-MS, HS-SPME-GC-FID-MS)

The analysis of volatile and semi-volatile compounds like (Z)-3-Phenyl-2-propen-1-ol often requires sophisticated techniques that combine separation with sensitive detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. Pyrolysis-GC/MS, for instance, has been effectively used to analyze the thermal decomposition products of related phenylpropenoids, providing detailed information about their composition and structure. This method allows for the quantification of products and can be calibrated to determine the ratio of different isomers in a mixture researchgate.net.

For isolating and concentrating volatile compounds from various sample matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique. When coupled with GC-MS or Gas Chromatography-Flame Ionization Detection (GC-FID), it provides a robust method for profiling volatile organic compounds (VOCs). nih.govunicam.itnih.gov This approach is particularly valuable for isomer-specific analysis in complex mixtures, such as those found in natural products or reaction media. The choice of fiber coating in SPME is critical for the selective adsorption of target analytes. nih.govresearchgate.net The combined HS-SPME-GC-MS technique has been successfully developed and validated for the identification and quantification of numerous volatile compounds, demonstrating its suitability for the detailed analysis of specific isomers like this compound. nih.govunicam.itresearchgate.net

The following table summarizes the key aspects of these analytical techniques.

Table 1: Chromatographic and Spectrometric Techniques for Isomer Analysis| Technique | Description | Application for this compound |

|---|---|---|

| GC-MS | Gas Chromatography separates volatile compounds, which are then identified by Mass Spectrometry based on their mass-to-charge ratio and fragmentation pattern. | Enables the separation of (Z) and (E) isomers of 3-Phenyl-2-propen-1-ol and provides definitive structural identification. |

| HS-SPME | A solvent-free extraction technique where a coated fiber adsorbs volatile analytes from the headspace above a sample. The fiber is then desorbed in the GC inlet. | Used for sample preparation to isolate and concentrate this compound from complex matrices before GC analysis, enhancing detection sensitivity. |

| GC-FID | A gas chromatograph with a Flame Ionization Detector, which is highly sensitive to organic compounds. It is often used for quantification. | Provides accurate quantification of the separated (Z) and (E) isomers after chromatographic separation. |

| HS-SPME-GC-FID-MS | An integrated system combining headspace extraction with dual detection (FID for quantification and MS for identification). | Offers a comprehensive analytical solution for both the precise quantification and unambiguous identification of this compound and its E-isomer. |

Utilization of Spectroscopic Characterization (e.g., ¹H-NMR) for Stereoisomeric Ratio Determination in Mechanistic Studies

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules and is particularly powerful for determining the ratio of stereoisomers in a mixture. sciepub.com This capability is essential in mechanistic studies where the stereochemical outcome of a reaction provides insight into the underlying reaction pathway.

In the context of 3-phenyl-2-propen-1-ol, ¹H-NMR allows for the clear differentiation between the (Z) and (E) isomers. The vinylic protons (the protons on the carbon-carbon double bond) of the two isomers resonate at distinct chemical shifts and exhibit different coupling constants (J-values). For the (E) isomer (trans), the coupling constant between the vicinal vinylic protons is typically larger (around 16 Hz) compared to the (Z) isomer (cis), which has a smaller coupling constant (around 13 Hz). magritek.com

This difference in coupling constants serves as a definitive marker for assigning the stereochemistry. By integrating the signals corresponding to each isomer, the relative ratio of this compound to its (E) counterpart can be accurately calculated. sciepub.comnsf.gov This quantitative analysis is crucial in studies of isomerization reactions, such as the photocatalytic E-to-Z isomerization of cinnamyl alcohols, where monitoring the change in the isomeric ratio over time helps to elucidate the reaction mechanism and efficiency. researchgate.net For instance, the progress of a reaction can be monitored by observing the disappearance of the vinylic proton signals of the starting isomer and the appearance of signals for the product isomer. nsf.gov

The table below presents typical ¹H-NMR data used to distinguish between the (Z) and (E) isomers of substituted 2-propen-1-ol derivatives.

Table 2: Representative ¹H-NMR Data for Stereoisomer Determination| Isomer | Vinylic Protons | Typical Coupling Constant (J) | Application in Mechanistic Studies |

|---|---|---|---|

| (E)-isomer (trans) | Doublets for α and β protons | ~16 Hz | Serves as the reference or starting material in isomerization studies. Its signal decrease is monitored. |

| (Z)-isomer (cis) | Doublets for α and β protons | ~13 Hz | The appearance and integration of its characteristic signals allow for the quantification of the product in an E→Z isomerization reaction. magritek.com |

By leveraging the distinct spectral features of the isomers, researchers can gain detailed insights into the stereoselectivity and mechanisms of chemical reactions involving this compound. researchgate.net

Future Research Directions and Potential As a Building Block

Expansion of Stereoselective Synthetic Methodologies

Another avenue of exploration is the stereochemically controlled Horner–Wittig reaction. This reaction has been successfully used to synthesize other (Z)-dienols by protecting a Z-double bond within a Diels-Alder adduct during the synthesis rsc.org. Adapting such methodologies to the synthesis of (Z)-3-Phenyl-2-propen-1-ol could provide an alternative and highly controlled synthetic route.

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of this compound is a key area of future research, with a focus on both chemical and biological catalytic systems.

Chemical Catalysis: The selective hydrogenation of cinnamaldehyde (B126680) is a primary route to cinnamyl alcohol. However, achieving high selectivity for the Z-isomer remains a challenge. Research is ongoing to develop novel catalysts that can preferentially reduce the carbonyl group of cinnamaldehyde while preserving the double bond in the desired cis configuration. For instance, cyanobacterial strains have been shown to selectively reduce cinnamaldehyde to cinnamyl alcohol using light energy for cofactor regeneration, with some strains producing no byproducts fao.org. Further investigation into the enzymatic machinery of these organisms could lead to the development of highly selective biocatalysts.

Biocatalysis and Metabolic Engineering: A significant advancement in sustainable production is the use of engineered microorganisms. Recombinant Escherichia coli strains have been developed to produce cinnamyl alcohol from cinnamic acid or even from L-phenylalanine, a common amino acid wikipedia.org. These engineered microbes co-express enzymes like carboxylic acid reductase and phosphopantetheine transferase to facilitate the conversion wikipedia.org. Future work in this area will likely focus on optimizing these metabolic pathways to improve yields and titers. The use of biphasic systems to mitigate product inhibition is a promising strategy that has already shown success, allowing for higher concentrations of cinnamyl alcohol to be produced and easily separated wikipedia.org.

The table below summarizes some of the catalytic systems being explored for the production of cinnamyl alcohol.

| Catalytic System | Starting Material | Key Features | Research Focus |

|---|---|---|---|

| Photocatalysis (Iridium photosensitizer) | (E)-Cinnamyl alcohol derivatives | High stereoselectivity for Z-isomer, mild conditions | Catalyst development, energy efficiency |

| Cyanobacterial Biocatalysis | Cinnamaldehyde | High selectivity, uses light energy | Enzyme identification and optimization |

| Engineered E. coli | Cinnamic acid / L-phenylalanine | Sustainable, uses renewable feedstocks | Pathway optimization, yield improvement |

Deeper Elucidation of Stereodivergent and Enantiospecific Pathways

The double bond and hydroxyl group in this compound offer multiple sites for stereocontrolled transformations. Future research will aim to better understand and control stereodivergent and enantiospecific reactions involving this substrate. Stereodivergent catalysis allows for the synthesis of different stereoisomers of a product from a single starting material by changing the catalyst or reaction conditions nih.gov.

An example of an enantiospecific pathway is the catalytic enantioselective bromohydroxylation of cinnamyl alcohols. This reaction can produce optically active bromohydrins with high enantiomeric excess libretexts.org. Investigating the behavior of the Z-isomer in such reactions and comparing it to the E-isomer can provide valuable insights into the mechanisms of stereocontrol. Future studies could explore a wider range of chiral catalysts and reaction conditions to access all possible stereoisomers of functionalized products derived from this compound.

Utility as a Key Synthetic Building Block for Biologically Active Natural Products (e.g., Disparlure Synthesis)

This compound and its derivatives are valuable precursors for the synthesis of complex, biologically active natural products. The cis configuration of the double bond is particularly important for constructing specific stereochemistries in the target molecules.

A notable example is the synthesis of Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar) researchgate.netresearchgate.netchemicalbook.com. The structure of (+)-Disparlure features a cis-epoxide, which is often synthesized from a corresponding Z-alkene researchgate.netchemicalbook.com. While many syntheses of Disparlure have been reported, starting from various chiral precursors, the stereospecific conversion of a (Z)-allylic alcohol derivative to the required (Z)-alkene is a plausible and efficient strategy. Future research could focus on developing a direct and efficient synthetic route to Disparlure and its analogs starting from this compound or a closely related (Z)-allylic alcohol. This could involve stereospecific epoxidation of the corresponding (Z)-alkene derived from the alcohol.

Beyond Disparlure, the (Z)-cinnamyl moiety can be incorporated into other natural products. For example, (E,Z)-cinnamyl cinnamates have been identified in propolis, a resinous mixture produced by bees with known medicinal properties. The development of synthetic routes starting from this compound could facilitate the synthesis of these and other related natural products for biological evaluation.

Further Exploration of Molecular Mechanisms in Biological Systems

Cinnamyl alcohol and its derivatives have been shown to possess a range of biological activities, and future research will continue to unravel the molecular mechanisms behind these effects. For instance, cinnamyl alcohol has been found to attenuate adipogenesis (the formation of fat cells) in 3T3-L1 cells by arresting the cell cycle. The anti-adipogenic effect is mediated through the phosphorylation of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2).

Furthermore, cinnamyl alcohol, along with cinnamaldehyde and cinnamic acid, has been shown to exhibit inhibitory activity against histone deacetylase 8 (HDAC8), an enzyme implicated in cancer. Understanding the specific interactions between this compound and these biological targets at a molecular level could lead to the design of more potent and selective therapeutic agents.

It is also known that cinnamyl alcohol can act as a skin sensitizer, with its biological effect mediated through increased histamine (B1213489) release and cell-mediated immunity fao.org. The prevailing theory is that cinnamyl alcohol is a prohapten that is enzymatically oxidized to the reactive cinnamaldehyde, which then acts as the sensitizing agent. Further studies are needed to elucidate the specific enzymes involved in this bioactivation and to understand how the stereochemistry of the alcohol influences its sensitization potential.

Q & A

Basic Research Questions

Q. How can the structural identity of (Z)-3-Phenyl-2-propen-1-ol be unambiguously confirmed in synthetic samples?

- Methodological Answer : Combine spectroscopic and crystallographic techniques for validation. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm proton environments and stereochemistry, while single-crystal X-ray diffraction provides definitive spatial arrangement. For example, X-ray studies of analogous compounds (e.g., 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one) have resolved bond lengths (mean σ(C–C) = 0.003 Å) and confirmed spatial configurations . Mass spectrometry (MS) via NIST databases (e.g., MS-NW-1701) can further validate molecular weight and fragmentation patterns .

Q. What are reliable synthetic routes for this compound, and how are yields optimized?

- Methodological Answer : Microwave-assisted cross-coupling reactions are effective. In reactions with boronic acids (e.g., p-tolylboronic acid), microwave heating at 140°C for 1.5 hours achieves moderate-to-good yields (see Table 7 in ). Optimize catalyst systems (e.g., palladium-based) and solvent polarity to enhance stereoselectivity. Purification via column chromatography or recrystallization ensures high purity .

Q. How can solubility and stability of this compound be assessed for experimental applications?

- Methodological Answer : Use empirical solubility parameters and stability assays. Reference solubility data for structurally similar alcohols (e.g., 3-Phenyl-2-propenyl acetate in the Handbook of Aqueous Solubility Data) to predict solubility in aqueous/organic matrices . Stability under varying pH and temperature can be tested via accelerated degradation studies (e.g., HPLC monitoring over 24–72 hours).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields for this compound synthesis under different conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables. For example, discrepancies in microwave-assisted vs. conventional heating ( ) may arise from uneven thermal distribution or catalyst deactivation. Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time. Validate findings via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can the stereochemical integrity of this compound be maintained during derivatization or functionalization?

- Methodological Answer : Employ sterically hindered reagents and low-temperature conditions. For instance, acetylation with acetic anhydride in dichloromethane at 0–5°C minimizes isomerization. Monitor stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Refer to crystallographic data (e.g., bond angles in ) to predict steric effects during reactions .

Q. What advanced techniques validate the purity of this compound in complex mixtures (e.g., natural product extracts)?

- Methodological Answer : Couple chromatographic separation with high-resolution mass spectrometry (HRMS). Ultra-HPLC (UHPLC) paired with quadrupole-time-of-flight (Q-TOF) MS enables precise mass accuracy (<5 ppm). For natural product studies, compare retention times and fragmentation patterns with synthetic standards. Cross-reference spectral libraries (e.g., NIST) to exclude co-eluting impurities .

Q. How do computational methods enhance the understanding of this compound’s reactivity in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways. Analyze transition states for cross-coupling reactions (e.g., with boronic acids) to identify rate-limiting steps. Compare computed activation energies with experimental Arrhenius plots. Software suites like Gaussian or ORCA can model orbital interactions and steric effects .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Reconcile discrepancies using multi-technique validation. For example, unexpected NMR peaks may arise from solvolysis byproducts or residual solvents. Cross-check with IR spectroscopy (e.g., O-H stretches at ~3200–3600 cm⁻¹) and elemental analysis. If crystallography is unavailable, compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. What statistical approaches are recommended for analyzing biological activity data involving this compound derivatives?

- Methodological Answer : Use non-parametric tests for small datasets (e.g., Mann-Whitney U test) and multivariate analysis (e.g., PCA) for high-throughput screening. For dose-response studies, fit sigmoidal curves (Hill equation) to determine EC₅₀ values. Triangulate results with cytotoxicity assays to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.